molecular formula C15H16N2O2S2 B2568893 N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898422-79-2

N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2568893
CAS No.: 898422-79-2
M. Wt: 320.43
InChI Key: FCBAMEAJNYDEND-UHFFFAOYSA-N
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Description

Product Overview N-(5-Acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide ( 898422-79-2) is a synthetic organic compound with a molecular formula of C 15 H 16 N 2 O 2 S 2 and a molecular weight of 320.43 g/mol. This benzamide derivative features a central thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous therapeutic agents . Research Applications and Scientific Value This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels, activated by endogenous agonists like zinc ions (Zn 2+ ) and protons (H + ) . Research into ZAC has been hampered by a lack of potent and selective pharmacological tools. Compounds in this class, including close structural analogs of this compound, have been demonstrated to act as negative allosteric modulators (NAMs) of ZAC, providing a crucial tool for probing the receptor's structure and physiological function . They exhibit functional activity in the low-micromolar range (IC 50 values of 1–3 μM) and show promising selectivity, with key analogs displaying no significant off-target activity at other related receptors like 5-HT 3 , nACh, GABA A , or glycine receptors . The primary research value of this compound lies in its utility as a chemical probe for investigating the poorly understood physiological roles of ZAC, which may include functions in the central nervous system and various peripheral tissues . Handling and Usage For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-4-20-12-8-6-5-7-11(12)14(19)17-15-16-9(2)13(21-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBAMEAJNYDEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Methylation: The acetylated thiazole is methylated using methyl iodide and a base like potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the reaction of the thiazole derivative with 2-(ethylthio)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylthio group.

    Reduction: Reduction reactions can target the carbonyl groups in the acetyl and benzamide moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Reduced forms of the compound with alcohol or amine functionalities.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide exhibits various biological activities, making it a candidate for therapeutic applications. Key areas of interest include:

1. Enzyme Inhibition:

  • The compound has been shown to inhibit specific enzymes crucial for cellular processes. For example, it modulates the activity of phosphodiesterases involved in inflammation and cancer pathways .

2. Antimicrobial Activity:

  • Studies indicate that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The presence of the thiazole moiety enhances its interaction with microbial targets .

3. Anticancer Potential:

  • Research has demonstrated that this compound can induce apoptosis in cancer cells. Its structure allows it to selectively target cancerous cells while sparing normal cells, suggesting a promising avenue for cancer therapy .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential use in developing new antibiotics.
Anticancer EffectsInduced apoptosis in human glioblastoma cells; showed selective toxicity towards cancerous cells compared to normal cells.
Enzyme InhibitionInhibited phosphodiesterase activity; potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetyl and ethylthio groups may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
N-(5-Acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide Thiazole + benzamide 5-Acetyl, 4-methyl, 2-(ethylthio) 348.44* Not reported Amide, thioether, acetyl
Nitazoxanide (2-Acetoxy-N-(5-nitrothiazol-2-yl)benzamide) Thiazole + benzamide 5-Nitro, 2-acetoxy 307.28 202–204 Nitro, ester, amide
N-(5-Acetyl-4-methylthiazol-2-yl)benzamide (1b) Thiazole + benzamide 5-Acetyl, 4-methyl 274.32 Not reported Amide, acetyl
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole + benzamide 5-Chloro, 2,4-difluoro 298.73 Not reported Amide, halogen
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) Oxadiazole + benzamide Ethylthio, sulfonyl 413.50 Not reported Sulfonyl, oxadiazole, thioether

Notes:

  • *Calculated molecular weight.
  • The ethylthio group in the target compound distinguishes it from nitro (nitazoxanide), halogen (), and sulfonyl () analogues.
Physicochemical Properties
  • Thermal Stability : High melting points (e.g., 290°C for 8a in ) are common in thiazole benzamides due to strong intermolecular hydrogen bonding and aromatic stacking .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties . This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
  • Acetylation : The thiazole intermediate is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
  • Methylation : The acetylated thiazole undergoes methylation with methyl iodide and a base like potassium carbonate.
  • Formation of the Benzamide Moiety : This final step involves coupling the thiazole derivative with 2-(ethylthio)benzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme and receptor activity, while the acetyl and ethylthio groups enhance binding affinity and specificity.

Key mechanisms include:

  • Inhibition of Enzyme Activity : The compound may inhibit various enzymes critical for cellular processes.
  • Disruption of Cellular Processes : It can interfere with normal cellular functions, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may activate or inhibit signaling pathways involved in inflammation and cancer progression .

3.1 Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar thiazole structures exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

3.2 Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies demonstrate its effectiveness against multiple cancer cell lines, including:

Cell LineIC50 (µM)Reference
A-431<10
HT-29<15
TK-10<12

These findings suggest that this compound could serve as a lead compound in anticancer drug development.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, indicating strong antibacterial activity .

Case Study 2: Anticancer Potential

In another study focusing on its anticancer effects, this compound was tested on A-431 cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 5 µM .

5. Conclusion

This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Its unique structural features contribute to its efficacy as a potential therapeutic agent. Ongoing research is warranted to further elucidate its mechanisms and optimize its pharmacological profiles.

Q & A

Q. What are the optimized synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-2-(ethylthio)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. A typical protocol involves reacting 5-acetyl-4-methylthiazol-2-amine with 2-(ethylthio)benzoyl chloride in dry pyridine under ice-cooled conditions for 6–12 hours. Post-reaction, the mixture is diluted with ice water, extracted with chloroform, and purified via recrystallization (ethanol/hexane) . Alternative routes use microwave-assisted synthesis to reduce reaction times (e.g., 30–60 minutes at 100°C) with comparable yields (65–75%) . Key variables affecting yield include solvent polarity (pyridine vs. DMF), stoichiometry (1:1.1 molar ratio of amine to acyl chloride), and purification methods (column chromatography vs. recrystallization) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR : 1^1H and 13^13C NMR identify acetyl (δ2.5\delta \sim2.5 ppm, singlet), thiazole protons (δ7.17.3\delta 7.1–7.3 ppm), and ethylthio groups (δ1.3\delta 1.3 ppm, triplet for CH3_3; δ3.0\delta 3.0 ppm, quartet for SCH2_2) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, confirming the planar thiazole ring and intermolecular hydrogen bonds (e.g., N–H⋯N interactions at 2.89 Å) that stabilize crystal packing .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 349.0824 for C16_{16}H17_{17}N2_2O2_2S2_2) .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity and mechanism of action of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (AMBER) are used to model interactions with targets like PFOR enzymes or Hedgehog pathway proteins. For example:
  • Docking : The acetyl group forms hydrogen bonds with catalytic residues (e.g., Arg248 in PFOR), while the ethylthio moiety engages in hydrophobic interactions .
  • Free energy calculations (MM-PBSA) : Estimate binding energies (ΔGbind8.2\Delta G_{bind} \sim-8.2 kcal/mol) to prioritize derivatives .
  • Pharmacophore modeling : Aligns the thiazole core and benzamide moiety with known inhibitors (e.g., SMO inhibitors like vismodegib) .

Q. How does structural modification of the thiazole ring or benzamide group impact bioactivity in anticancer assays?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Acetyl group replacement : Substituting with nitro (NO2_2) reduces cytotoxicity (IC50_{50} increases from 12 μM to >50 μM in HCT116 cells), likely due to steric hindrance .
  • Ethylthio optimization : Replacing ethylthio with methylsulfonyl improves solubility but decreases membrane permeability (logP increases from 2.1 to 3.4) .
  • Thiazole methylation : 4-Methyl substitution enhances metabolic stability (t1/2_{1/2} in liver microsomes: 45 min vs. 22 min for unmethylated analogs) .

Data Contradiction Analysis

Q. How can discrepancies in reported synthesis yields (50–85%) for similar thiazole amides be resolved?

  • Critical Analysis : Yield variations arise from:
  • Purification methods : Chromatography (85% yield) vs. recrystallization (60–70%) introduces losses due to solubility differences .
  • Catalyst use : Microwave-assisted reactions with KI catalysis achieve 80% yield vs. 65% without .
  • Side reactions : Competing acylation at the thiazole nitrogen (minor product <5%) is mitigated by low-temperature conditions (0–5°C) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound?

  • Methodological Answer :
  • PFOR inhibition : Spectrophotometric assay monitoring pyruvate-dependent ferredoxin reduction at 600 nm (IC50_{50} determination) .
  • Cell viability : MTT assay in cancer cell lines (e.g., HepG2, MDA-MB-468) with 48-hour exposure and dose-response curves (0.1–100 μM) .
  • Target engagement : Cellular thermal shift assay (CETSA) to validate binding to putative targets like SMO .

Q. Tables for Key Data

Property Value/Technique Reference
Melting Point168–170°C (recrystallized from ethanol)
logP (Calculated)2.7 (MarvinSketch)
Cytotoxicity (IC50_{50})12 μM (HCT116), 18 μM (HeLa)
Crystallographic R-factor0.050 (SHELXL-refined)

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